
2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide, also known as DPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the group of herbicides, but its applications go beyond weed control. DPP has been found to have various biological activities that make it a useful tool for studying different physiological and biochemical processes.
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Agents
Research has explored the use of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which are structurally related to the queried compound, as potential antimicrobial and anti-inflammatory agents. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, with some also being screened for anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).
Antiviral Activities
Compounds closely related to the queried chemical have been studied for their antiviral properties, particularly against Herpes simplex type-1 (HSV-1). This research involved the synthesis of pyrazole and isoxazole derivatives and their subsequent screening for antiviral activity (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Coordination Chemistry
Studies in coordination chemistry have included compounds with elements of the queried chemical's structure, particularly focusing on phenylcyanamidoruthenium scorpionate complexes. These complexes have been synthesized and characterized, exploring their potential in various chemical applications (Harb et al., 2013).
Heterocyclic Synthesis
The synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives has been explored using β-oxoanilides. This research contributes to the broader understanding of heterocyclic chemistry and the potential applications of such compounds (Hussein, Harb, & Mousa, 2008).
Ultrasound Irradiation in Synthesis
The use of ultrasound irradiation for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been investigated. This method aims to reduce reaction times and improve regioselectivity in the synthesis process (Machado et al., 2011).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-14(27-19-8-7-17(21)11-18(19)22)20(26)23-9-10-25-13-16(12-24-25)15-5-3-2-4-6-15/h2-8,11-14H,9-10H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAQRFZIQPTEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

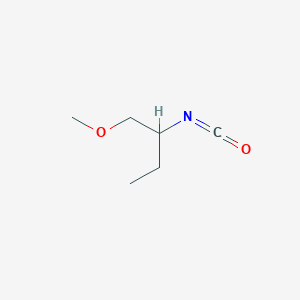
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2392300.png)
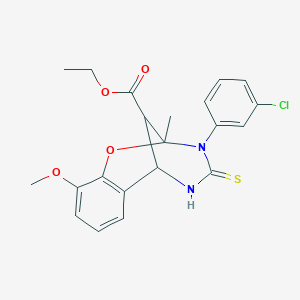

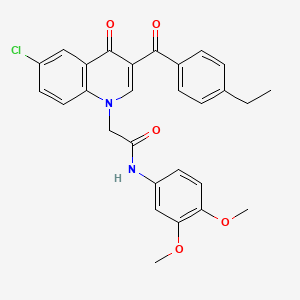
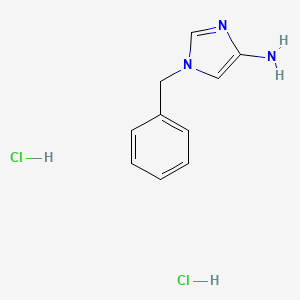
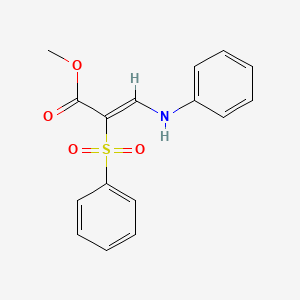
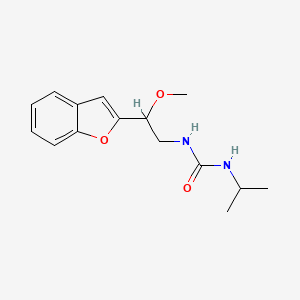
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2392309.png)
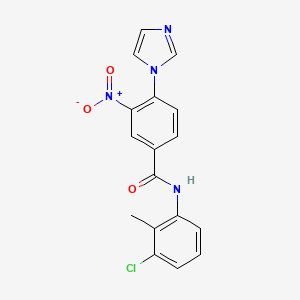

![4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2392317.png)
![N-(2-hydroxyethyl)-4-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2392319.png)
![Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2392321.png)